molecular formula C15H22O4 B12795390 Unii-W2icf5Z2AN

Unii-W2icf5Z2AN

Cat. No.: B12795390
M. Wt: 266.33 g/mol
InChI Key: ZHHCFKHSMKRNCX-HNYQVKLZSA-N
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Description

Deoxyartemisinin has a molecular formula of C15H22O4 and a molecular weight of 266.3328 g/mol . This compound is characterized by its unique structure, which includes several stereocenters, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of Deoxyartemisinin typically involves the reduction of artemisinin. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature. Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, to achieve higher yields and purity.

Chemical Reactions Analysis

Deoxyartemisinin undergoes various chemical reactions, including:

    Reduction: Further reduction of Deoxyartemisinin can lead to the formation of dihydroartemisinin.

    Oxidation: Oxidative reactions can convert Deoxyartemisinin back to artemisinin or other oxidized derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the oxygen-containing functional groups, using reagents like alkyl halides under basic conditions.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and alkyl halides for substitution. Major products formed from these reactions include dihydroartemisinin and various oxidized derivatives.

Scientific Research Applications

Deoxyartemisinin has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various artemisinin derivatives.

    Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for further biological research.

    Medicine: Deoxyartemisinin and its derivatives are being explored for their antimalarial properties and potential anticancer activities.

    Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Deoxyartemisinin involves the generation of reactive oxygen species (ROS) upon activation by heme or ferrous ions. These ROS cause oxidative damage to cellular components, leading to the death of the parasite. The molecular targets include various proteins and enzymes essential for the survival of the parasite, disrupting its metabolic pathways.

Comparison with Similar Compounds

Deoxyartemisinin is unique compared to other artemisinin derivatives due to its reduced form, which affects its reactivity and biological activity. Similar compounds include:

    Artemisinin: The parent compound with potent antimalarial activity.

    Dihydroartemisinin: A more reduced form with enhanced solubility and bioavailability.

    Artemether and Artesunate: Semi-synthetic derivatives with improved pharmacokinetic properties.

Each of these compounds has unique properties that make them suitable for different therapeutic applications, but Deoxyartemisinin stands out for its specific reduction state and potential for further chemical modifications.

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(1R,4R,5S,8R,12S)-12-hydroxy-4,8,12-trimethyl-2,13-dioxatricyclo[7.4.1.05,14]tetradec-6-en-3-one

InChI

InChI=1S/C15H22O4/c1-8-4-5-11-9(2)13(16)18-14-12(11)10(8)6-7-15(3,17)19-14/h4-5,8-12,14,17H,6-7H2,1-3H3/t8-,9-,10?,11-,12?,14+,15+/m1/s1

InChI Key

ZHHCFKHSMKRNCX-HNYQVKLZSA-N

Isomeric SMILES

C[C@@H]1C=C[C@@H]2[C@H](C(=O)O[C@@H]3C2C1CC[C@@](O3)(C)O)C

Canonical SMILES

CC1C=CC2C(C(=O)OC3C2C1CCC(O3)(C)O)C

Origin of Product

United States

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